molecular formula C23H19NO4S B13922163 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid

3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid

Cat. No.: B13922163
M. Wt: 405.5 g/mol
InChI Key: PPKUPJLFWCDCGF-UHFFFAOYSA-N
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Description

3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is a complex organic compound that features a biphenyl sulfonyl group attached to an indole ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid typically involves multiple steps, starting with the formation of the biphenyl sulfonyl group and its subsequent attachment to the indole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of palladium catalysts and specific ligands to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The biphenyl sulfonyl group and indole ring are known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is unique due to its combination of the biphenyl sulfonyl group and indole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[1-(3-phenylphenyl)sulfonylindol-3-yl]propanoic acid

InChI

InChI=1S/C23H19NO4S/c25-23(26)14-13-19-16-24(22-12-5-4-11-21(19)22)29(27,28)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,25,26)

InChI Key

PPKUPJLFWCDCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=CC=CC=C43)CCC(=O)O

Origin of Product

United States

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